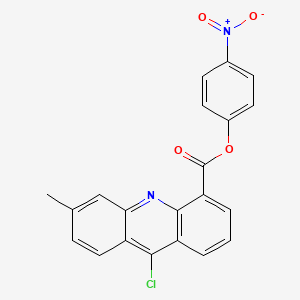
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a nitrophenyl group, a chloro group, a methyl group, and an acridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Acridine Formation: The acridine moiety is synthesized through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylate group with the nitrophenyl group, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death. The nitrophenyl group may also participate in redox reactions, generating reactive oxygen species that contribute to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Used as a coupling agent in organic synthesis.
9-Chloroacridine: Known for its anticancer properties.
6-Methylacridine: Used in the synthesis of dyes and pigments.
Uniqueness
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate with DNA and participate in redox reactions makes it a valuable compound for research in medicinal chemistry and molecular biology.
Properties
CAS No. |
78847-69-5 |
|---|---|
Molecular Formula |
C21H13ClN2O4 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
(4-nitrophenyl) 9-chloro-6-methylacridine-4-carboxylate |
InChI |
InChI=1S/C21H13ClN2O4/c1-12-5-10-15-18(11-12)23-20-16(19(15)22)3-2-4-17(20)21(25)28-14-8-6-13(7-9-14)24(26)27/h2-11H,1H3 |
InChI Key |
INEMBLDSWFWQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C=CC=C3C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])C(=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


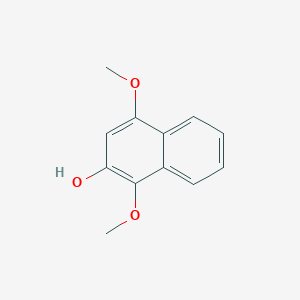
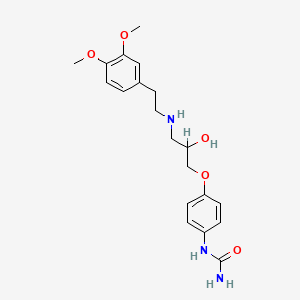
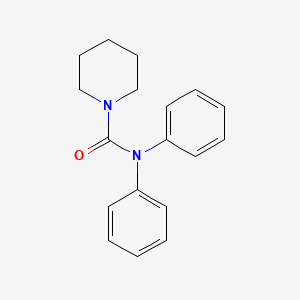
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
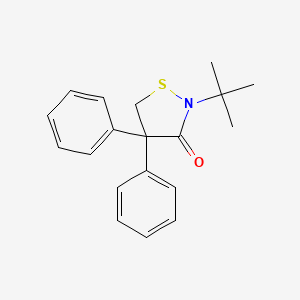
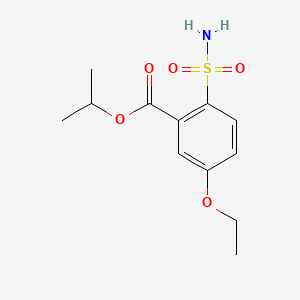
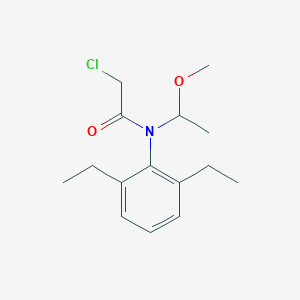
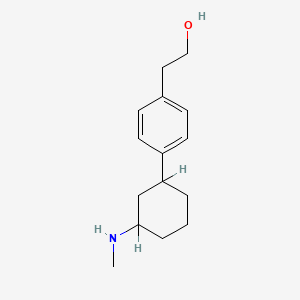
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)


![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
